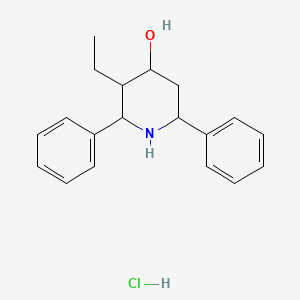
3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPPE or Dipipanone, and it is a derivative of the opioid analgesic drug, pethidine. DPPE has been found to have various biochemical and physiological effects, making it a useful compound in research.
作用機序
DPPE acts on the opioid receptors in the brain, specifically the mu-opioid receptor. It binds to the receptor and activates it, leading to a decrease in pain perception. DPPE also has an effect on the dopaminergic system, which is involved in reward and addiction. It has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction.
Biochemical and Physiological Effects
DPPE has been found to have various biochemical and physiological effects. It has been shown to decrease pain perception in animal studies, and it has also been found to have anticonvulsant effects. DPPE has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction. However, DPPE has also been found to have some negative effects, such as respiratory depression and decreased gastrointestinal motility.
実験室実験の利点と制限
DPPE has several advantages for lab experiments, including its potency as an analgesic drug and its potential use in treating drug addiction and withdrawal symptoms. However, DPPE also has some limitations, such as its potential for respiratory depression and decreased gastrointestinal motility. Additionally, DPPE has a short half-life, which may make it difficult to use in long-term studies.
将来の方向性
There are several future directions for research on DPPE. One potential direction is to further study its potential use as an analgesic drug, including its efficacy and safety compared to other opioid analgesics. Additionally, further research could be done on DPPE's potential use in treating drug addiction and withdrawal symptoms. Another potential direction is to study the effect of DPPE on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, research could be done on developing new derivatives of DPPE with improved efficacy and safety profiles.
Conclusion
In conclusion, DPPE is a chemical compound that has gained significant attention in scientific research. It has been found to have various biochemical and physiological effects, making it a useful compound in research. DPPE has potential applications as an analgesic drug and in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential of DPPE and its derivatives.
合成法
DPPE is synthesized by reacting 4-phenyl-4-piperidinol with 1-bromo-3-ethyl-2,6-diphenylbenzene in the presence of a palladium catalyst. The reaction yields DPPE as a white crystalline solid, which is then purified by recrystallization.
科学的研究の応用
DPPE has been used in various scientific research studies, including its potential use as an analgesic drug. It has been found to have a similar potency to morphine in animal studies, but with fewer side effects. DPPE has also been studied for its potential use in treating drug addiction and withdrawal symptoms. Additionally, DPPE has been found to have anticonvulsant effects, making it a potential treatment for epilepsy.
特性
IUPAC Name |
3-ethyl-2,6-diphenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-21H,2,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKJQNCYQPTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)
![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)

![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)


